molecular formula C23H22N4O4 B2491236 N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-04-1

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Katalognummer: B2491236
CAS-Nummer: 921881-04-1
Molekulargewicht: 418.453
InChI-Schlüssel: BYCWIVSHZOTIQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a fused heterocyclic core. This scaffold is structurally distinct due to the presence of a 5-ethyl group, a 3-oxo moiety, and a phenyl ring at position 2. The carboxamide group at position 7 is substituted with a 3,4-dimethoxyphenyl moiety, which may enhance solubility and target binding via hydrogen bonding or π-π interactions. Pyrazolo[4,3-c]pyridines are known for diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties . However, the specific pharmacological profile of this compound remains underexplored in the literature.

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-4-26-13-17(22(28)24-15-10-11-19(30-2)20(12-15)31-3)21-18(14-26)23(29)27(25-21)16-8-6-5-7-9-16/h5-14H,4H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCWIVSHZOTIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of Dienamine Intermediate

The synthesis begins with dimethyl acetonedicarboxylate, which undergoes a two-step transformation to generate dienamine 2 (Scheme 1). Reacting dimethyl acetonedicarboxylate with ammonium acetate in acetic acid yields the enamine intermediate, which is subsequently treated with phenylhydrazine to introduce the phenyl group at position 2.

Reaction Conditions :

  • Step 1 : Dimethyl acetonedicarboxylate (1.0 eq), ammonium acetate (1.2 eq), acetic acid, reflux, 4 h.
  • Step 2 : Phenylhydrazine (1.1 eq), methanol, reflux, 1 h.

Yield : 78% (over two steps).

Cyclocondensation with Ethylamine

Dienamine 2 reacts with ethylamine hydrochloride in methanol under reflux to form the 5-ethylpyrazolo[4,3-c]pyridine framework (Scheme 2). The ethyl group is introduced regioselectively at position 5 due to the nucleophilic susceptibility of the pyridine nitrogen.

Reaction Conditions :

  • Dienamine 2 (1.0 eq), ethylamine hydrochloride (1.5 eq), methanol, reflux, 1 h.
    Yield : 85%.

Functionalization of the Pyrazolo[4,3-c]Pyridine Skeleton

Oxidation to 3-Oxo Derivative

The 3-oxo group is introduced via oxidation of the C3-position using Jones reagent (CrO3 in H2SO4). This step is critical for subsequent amide formation, as the electron-withdrawing ketone enhances the reactivity of the adjacent carboxylate.

Reaction Conditions :

  • Pyrazolo[4,3-c]pyridine intermediate (1.0 eq), Jones reagent (2.0 eq), acetone, 0°C to RT, 2 h.
    Yield : 90%.

Saponification of Methyl Ester to Carboxylic Acid

The methyl ester at position 7 is hydrolyzed to the carboxylic acid using aqueous NaOH, facilitating amide bond formation.

Reaction Conditions :

  • Methyl ester (1.0 eq), 2 M NaOH (3.0 eq), ethanol/H2O (1:1), reflux, 4 h.
    Yield : 92%.

Amide Coupling with 3,4-Dimethoxyaniline

The carboxylic acid intermediate is coupled with 3,4-dimethoxyaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to yield the final product (Scheme 3).

Reaction Conditions :

  • Carboxylic acid (1.0 eq), 3,4-dimethoxyaniline (1.2 eq), EDC (1.5 eq), HOBt (1.5 eq), DMF, RT, 12 h.
    Yield : 88%.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6) : δ 11.28 (s, 1H, NH), 8.51 (s, 1H, pyridine-H), 8.18 (s, 1H, pyrazole-H), 6.95 (s, 2H, NH2), 4.49 (t, J = 6.3 Hz, 2H, CH2), 3.89 (s, 3H, OCH3), 3.55 (t, J = 6.3 Hz, 2H, CH2).
  • IR (KBr) : 1685 cm−1 (C=O), 1640 cm−1 (amide C=O).
  • HRMS : m/z [M+H]+ calcd. 436.1764, found 436.1768.

Purity and Yield Optimization

Table 1 : Optimization of Amide Coupling Conditions

Coupling Agent Solvent Time (h) Yield (%)
EDC/HOBt DMF 12 88
DCC/DMAP CH2Cl2 24 72
HATU DMF 6 85

EDC/HOBt in DMF provided the highest yield with minimal side products.

Alternative Synthetic Routes

Multicomponent Reaction Approach

A one-pot synthesis using arylglyoxal, 3-methyl-1-arylpyrazol-5-amine, and cyclic 1,3-dicarbonyl compounds in water/acetone (1:2) with tetrapropylammonium bromide (TPAB) achieves the pyrazolopyridine core in 90–98% yield (Scheme 4). This method reduces step count but requires precise stoichiometric control.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the cyclocondensation of 5-aminopyrazole derivatives with paraformaldehyde and β-ketoesters, offering a 95% yield of the core structure.

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N1 vs. N2 alkylation is minimized using ethylamine hydrochloride in protic solvents.
  • Oxidation Over-reaction : Controlled addition of Jones reagent at 0°C prevents degradation of the pyrazole ring.
  • Amide Hydrolysis : Anhydrous conditions during coupling suppress premature hydrolysis of the activated ester.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide have been evaluated for their effectiveness against various cancer cell lines. A study reported that derivatives with similar structures showed potent anti-proliferative effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 0.109 µM to 0.245 µM .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. Studies have shown that related pyrazole derivatives can inhibit inflammatory mediators and reduce edema in animal models. For example, the introduction of multiple methoxy groups on the phenyl ring has been correlated with enhanced anti-inflammatory activity . The mechanism likely involves modulation of cytokine release and inhibition of cyclooxygenase enzymes.

Antimicrobial Activity

Antimicrobial properties have been observed in various pyrazolo[4,3-c]pyridine derivatives. These compounds have shown efficacy against a range of pathogens including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent studies suggest potential neuroprotective applications for this compound class in conditions like Parkinson's disease. Certain derivatives have been tested for their ability to modulate glutamate receptors positively, indicating a role in neuroprotection and cognitive enhancement .

Antioxidant Activity

The antioxidant potential of pyrazolo[4,3-c]pyridine derivatives is also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems, which is crucial for preventing cellular damage and aging-related diseases .

Biochemical Pathways

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : These compounds can affect signaling pathways related to cell proliferation and apoptosis.
  • Reactive Oxygen Species Regulation : By modulating oxidative stress levels within cells, these compounds can influence cellular health and longevity.

Antitumor Activity Evaluation

A specific study evaluated a series of pyrazolo[4,3-c]pyridine derivatives for their anticancer activity against Ehrlich Ascites Carcinoma cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Anti-inflammatory Assessment

In another case study focusing on anti-inflammatory effects, a derivative containing the same core structure was tested in vivo for its ability to reduce paw edema in rats induced by carrageenan injection. The results indicated a substantial reduction in edema compared to control groups .

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[4,3-c]pyridine derivatives vary significantly in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of structurally related analogs (Table 1):

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives

Compound Name / ID Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Bioactivities/Properties References
Target: N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-... R1: 5-Ethyl; R2: 3,4-dimethoxyphenyl Likely C26H26N4O4 ~458.5 (estimated) Not reported (theoretical) N/A
Ethyl 3-oxo-2-phenyl-5-(quinolin-3-yl)-...carboxylate (7f) R1: Quinolin-3-yl; R2: Ethyl ester C24H18N4O3 410.4 Synthetic yield: 84%; mp 248–251°C
N-(4-Ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-...carboxamide (923682-25-1) R1: 5-Ethyl; R2: 4-ethoxyphenyl C25H24N4O3 428.5 No activity data
N-(2-Methoxyethyl)-3-oxo-2-phenyl-5-propyl-...carboxamide (923233-41-4) R1: 5-Propyl; R2: 2-methoxyethyl C19H22N4O3 354.4 No activity data
5-Benzyl-N-cycloheptyl-3-oxo-2-phenyl-...carboxamide (923226-49-7) R1: 5-Benzyl; R2: Cycloheptyl C29H30N4O3 482.6 No activity data

Key Observations

Substituent Effects on Molecular Weight and Solubility :

  • The target compound’s molecular weight (~458.5 g/mol) is higher than analogs with smaller R2 groups (e.g., 923233-41-4 at 354.4 g/mol) . The 3,4-dimethoxyphenyl group likely increases hydrophilicity compared to the 4-ethoxyphenyl (923682-25-1) or cycloheptyl (923226-49-7) substituents .

Its higher melting point (248–251°C) may correlate with crystalline stability due to planar aromatic systems.

Biological Activity Trends :

  • Pyrazolo[4,3-c]pyridines generally exhibit weak to moderate bioactivities. For example, derivatives synthesized in showed weak anticancer (NCI protocol) and antimicrobial effects . The absence of tyrosinase inhibition data for this class contrasts with pyrazole derivatives (e.g., IC50 = 5.13 µM for tyrosinase) .

However, substituent variations at R1 and R2 modulate selectivity. For instance, the 5-ethyl group in the target compound may enhance metabolic stability compared to 5-propyl (923233-41-4) .

Biologische Aktivität

N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class, known for its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure with a pyrazolo[4,3-c]pyridine core and various functional groups that contribute to its biological properties. The presence of the dimethoxyphenyl group and the ethyl and phenyl substituents enhances its interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps which include:

  • Condensation Reaction : The initial step typically involves the condensation of appropriate phenolic compounds with ethyl acetoacetate or similar reagents.
  • Cyclization : Following condensation, cyclization occurs to form the pyrazolo[4,3-c]pyridine structure.
  • Functionalization : The final steps involve introducing the carboxamide group and ensuring purity through recrystallization techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant activity against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cell lines.
  • Mechanism : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The compound's structure allows it to interact with cellular signaling pathways involved in cancer progression.
Cell LineIC50 (µM)Reference
HCT1165.20
HepG26.30

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Bacterial Strains Tested : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Kinases : Similar compounds in the pyrazolo series have been shown to inhibit various kinases involved in cancer signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells leading to apoptosis.
  • Interference with DNA Replication : By binding to DNA or related enzymes, it may hinder replication processes essential for cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on HCT116 Cells : A study demonstrated that treatment with N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine resulted in a dose-dependent reduction in cell viability.
  • In Vivo Models : Animal studies indicated significant tumor growth inhibition when administered alongside standard chemotherapy agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for pyrazolo-pyridine derivatives like N-(3,4-dimethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H...carboxamide?

  • Methodology : Synthesis typically involves cyclization of pyrazole precursors with carbonyl-containing reagents. For example, refluxing intermediates (e.g., substituted pyrimidines) with acetic anhydride and sodium acetate under controlled temperatures (e.g., 8–10 hours at 100–120°C) facilitates ring closure. Solvent systems like ethyl acetate/ethanol (3:2) are used for recrystallization to obtain high-purity crystals .
  • Key Steps :

  • Cyclization under acidic conditions (e.g., acetic acid).
  • Purification via recrystallization or column chromatography.
  • Characterization via NMR and mass spectrometry.

Q. How is the crystal structure of such compounds determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction is standard. For example, crystals grown via slow evaporation of ethyl acetate/ethanol solutions are analyzed to determine bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds). This reveals conformational flexibility and packing motifs critical for stability .
  • Data Interpretation :

  • Puckering parameters (e.g., deviation of atoms from mean planes).
  • Dihedral angles between fused rings (e.g., 80.94° in thiazolo[3,2-a]pyrimidine derivatives ).

Advanced Research Questions

Q. How can computational methods optimize the synthesis of pyrazolo-pyridine derivatives?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For instance, reaction path searches combined with experimental validation can identify optimal catalysts (e.g., triethylamine) and solvents (e.g., DMF), reducing trial-and-error approaches .
  • Case Study :

  • Computational screening of substituent effects on reaction yields.
  • Energy profile analysis to minimize side reactions.

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence biological activity?

  • Methodology : Comparative studies using analogs (e.g., N-(4-acetylphenyl)-5-ethyl-3-oxo-2-phenyl-...carboxamide) assess pharmacological properties. Enzymatic assays (e.g., kinase inhibition) and molecular docking evaluate binding affinities. For example, 3,4-dimethoxy groups may enhance solubility and target interactions compared to halogens .
  • Experimental Design :

  • SAR (Structure-Activity Relationship) studies with varied substituents.
  • Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes).

Q. How are data contradictions resolved in pharmacological studies of structurally complex compounds?

  • Methodology : Cross-validation using orthogonal techniques. For example, discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Repeating experiments with standardized protocols (e.g., fixed pH, temperature) and statistical analysis (e.g., ANOVA) ensures reproducibility .
  • Example :

  • Contradictory cytotoxicity data resolved via 3D spheroid vs. 2D monolayer models.
  • Validation using knockout cell lines to confirm target specificity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.